An In-Depth Technical Guide to 6,7-Dimethoxyquinazolin-4(3H)-one
An In-Depth Technical Guide to 6,7-Dimethoxyquinazolin-4(3H)-one
This is an in-depth technical guide for 6,7-Dimethoxyquinazolin-4(3H)-one.
Abstract
This technical guide provides a comprehensive overview of 6,7-Dimethoxyquinazolin-4(3H)-one, a key heterocyclic compound in medicinal chemistry. This document details its chemical identity, synthesis protocols, physicochemical properties, and significant role as a building block in the development of targeted cancer therapies, most notably as a precursor to the Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. The guide is intended for researchers, scientists, and professionals in drug discovery and development, offering detailed experimental procedures, characterization data, and an exploration of the underlying pharmacology of the quinazolinone scaffold.
Introduction and Nomenclature
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] These derivatives have been shown to possess a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antihypertensive properties.[1]
This guide focuses specifically on the isomer 6,7-Dimethoxyquinazolin-4(3H)-one . It is crucial to distinguish this compound from its isomer, 7,8-Dimethoxyquinazolin-4(3H)-one. While the 7,8-disubstituted pattern is chemically feasible, the vast majority of published scientific literature, and its primary application as a pharmaceutical intermediate, pertains to the 6,7-dimethoxy isomer. Therefore, for the purpose of this guide, all subsequent data and protocols will refer to 6,7-Dimethoxyquinazolin-4(3H)-one (CAS No. 13794-72-4) .
Chemical and Physical Properties
6,7-Dimethoxyquinazolin-4(3H)-one is a stable, solid organic compound that serves as a critical intermediate in multi-step organic syntheses. Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 13794-72-4 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |
| Molecular Weight | 206.20 g/mol | [3] |
| Appearance | White to pale beige solid/powder | [4] |
| Melting Point | 309-311 °C | [4] |
| Solubility | Slightly soluble in DMSO (with heating) and Methanol | [4] |
| Storage | Room temperature, sealed in a dry, dark place | [2] |
Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
The synthesis of the quinazolinone ring system can be achieved through several established methods. A common and reliable laboratory-scale synthesis involves the cyclization of an appropriately substituted anthranilic acid derivative with a formylating agent.
Synthetic Pathway Overview
The most direct route involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide . This reaction proceeds via a nucleophilic attack of the amino group on the formamide carbon, followed by cyclization and dehydration to yield the final quinazolinone product.
Figure 1: General synthetic scheme for 6,7-Dimethoxyquinazolin-4(3H)-one.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of quinazolinone derivatives.[5]
Materials:
-
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (or similar anthranilate derivative)
-
Formamide
-
Diethyl ether
-
Acetonitrile
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the starting anthranilate ester (e.g., 4.0 g, 10.9 mmol) in formamide (50 mL).[5]
-
Heat the solution to 165-170 °C under a nitrogen atmosphere.[5]
-
Maintain this temperature and stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Triturate the sticky precipitate with diethyl ether (250 mL), and collect the solid by filtration.[5]
-
For further purification, triturate the solid in boiling acetonitrile (100 mL) for 30 minutes.[5]
-
Cool the acetonitrile suspension to 5 °C and add diethyl ether (300 mL) to induce precipitation.[5]
-
Collect the resulting white powder by filtration using a sintered glass funnel and dry under reduced pressure to yield 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one.[5]
Note: This protocol describes the synthesis of a related derivative. The synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one follows a similar principle starting from the corresponding 2-amino-4,5-dimethoxybenzoic acid or its ester.
Analytical Characterization
Full characterization of the synthesized compound is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum of a related derivative, 6,7-dimethoxy-1,3-bis[2-(dimethylamino)ethyl]quinazoline-2,4(1H,3H)-dione, shows characteristic signals for the aromatic protons and the methoxy groups. For this derivative, aromatic protons appear as singlets at δ 6.90 and 7.42 ppm, while the two methoxy groups appear as singlets at δ 3.82 and 3.94 ppm.[1] For 6,7-Dimethoxyquinazolin-4(3H)-one, one would expect two singlets for the aromatic protons on the benzene ring, a singlet for the proton at position 2 of the quinazoline ring, and two singlets for the methoxy groups.
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. For a related quinazolinone derivative, characteristic peaks for the methoxy carbons are observed around δ 55.9 and 56.4 ppm.[6] Aromatic and carbonyl carbons will appear further downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 6,7-Dimethoxyquinazolin-4(3H)-one (MW = 206.20), the molecular ion peak (M+) would be expected at m/z 206. In electrospray ionization (ESI) in positive mode, the [M+H]⁺ peak would be observed at m/z 207. Fragmentation patterns may include the loss of methyl groups (CH₃) or methoxy groups (OCH₃).[7]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying key functional groups in a molecule. For 6,7-Dimethoxyquinazolin-4(3H)-one, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching: A broad peak around 3200-3400 cm⁻¹
-
C=O stretching (amide): A strong absorption band around 1650-1680 cm⁻¹
-
C=N stretching: Around 1610-1640 cm⁻¹
-
C-O stretching (aromatic ether): Around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)
Role in Drug Discovery and Development
Precursor to Gefitinib (Iressa®)
The primary significance of 6,7-Dimethoxyquinazolin-4(3H)-one in drug development is its role as a key starting material in the synthesis of Gefitinib .[8][9] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC).[9]
The synthesis of Gefitinib from 6,7-Dimethoxyquinazolin-4(3H)-one involves a multi-step process that highlights the utility of this quinazolinone as a versatile chemical intermediate.
Figure 2: Simplified workflow for the synthesis of Gefitinib from 6,7-Dimethoxyquinazolin-4(3H)-one.
A key step in this synthesis is the regioselective demethylation of the 6-methoxy group, often achieved using L-methionine in methanesulfonic acid.[8] This is followed by the introduction of the side chain at the 6-position, chlorination at the 4-position, and finally, a nucleophilic aromatic substitution to add the aniline moiety.
Mechanism of Action: The Quinazolinone Scaffold as a Kinase Inhibitor
The quinazolinone scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. In the case of EGFR inhibitors like Gefitinib, the quinazoline core mimics the adenine ring of ATP and forms a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to make additional favorable contacts, thereby blocking the binding of ATP and preventing the autophosphorylation and activation of the receptor.[10][11]
This blockade of EGFR signaling inhibits downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[8][10] In cancer cells that are dependent on EGFR signaling, this inhibition leads to cell cycle arrest and apoptosis.[12]
Figure 3: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Safety and Handling
While 6,7-Dimethoxyquinazolin-4(3H)-one itself is not a marketed drug, it is a chemical intermediate and should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
6,7-Dimethoxyquinazolin-4(3H)-one is a compound of significant interest to the medicinal and organic chemistry communities. Its straightforward synthesis and its role as a key precursor to potent tyrosine kinase inhibitors like Gefitinib underscore its importance in drug discovery. The quinazolinone scaffold continues to be a fertile ground for the development of new therapeutics, and a thorough understanding of the synthesis and properties of key intermediates like 6,7-Dimethoxyquinazolin-4(3H)-one is essential for researchers in this field.
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